molecular formula C7H14 B165720 4,4-Dimethyl-1-pentene CAS No. 762-62-9

4,4-Dimethyl-1-pentene

Cat. No. B165720
Key on ui cas rn: 762-62-9
M. Wt: 98.19 g/mol
InChI Key: KLCNJIQZXOQYTE-UHFFFAOYSA-N
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Patent
US08193228B2

Procedure details

4,4-Dimethyl-1-pentene (59 g, 0.6 mol) was added to a 10° C. suspension of nitrosonium tetrafluoroborate (66 g, 0.56 mmol) in acetonitrile (600 mL) After stirring vigorously at ambient temperature for 30 minutes, acetonitrile was removed in vacuo to afford 4-(2,2-dimethylpropyl)-2-methyl-1H-imidazol-1-ol which was used in the subsequent step without further purification.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH:4]=[CH2:5].F[B-](F)(F)F.[N:13]#[O+:14].[C:15](#[N:17])[CH3:16]>>[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][C:4]1[N:17]=[C:15]([CH3:16])[N:13]([OH:14])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
CC(CC=C)(C)C
Step Two
Name
Quantity
66 g
Type
reactant
Smiles
F[B-](F)(F)F.N#[O+]
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring vigorously at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
acetonitrile was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CC=1N=C(N(C1)O)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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